3-Chloro-4-cyclohexylaniline
Description
Academic Significance and Research Context
The academic significance of 3-Chloro-4-cyclohexylaniline lies primarily in its utility as a chemical building block. Organic building blocks are molecules that can be used in the synthesis of more complex structures. The presence of a reactive amine group and specific substituents on the aromatic ring allows for its incorporation into a variety of molecular scaffolds.
The research context for this compound is diverse, spanning several areas of chemical science. It is often utilized in the synthesis of novel compounds with potential applications in materials science and medicinal chemistry. For instance, aniline (B41778) derivatives are known precursors to dyes, polymers, and pharmaceuticals. The specific combination of a chloro and a cyclohexyl group can influence the properties of the resulting larger molecules, such as their solubility, lipophilicity, and biological activity.
Research has explored the incorporation of the this compound moiety into larger, more complex molecules. For example, it has been used in the synthesis of compounds investigated as potential ligands for various biological targets. The cyclohexyl group can contribute to the lipophilicity of a molecule, potentially influencing its ability to cross biological membranes, while the chloro-substituent can affect the electronic properties of the aniline ring and participate in specific interactions with biological macromolecules.
Historical Developments and Analogous Compounds in Chemical Research
The study of aniline and its derivatives has a rich history, dating back to the 19th century with the advent of synthetic organic chemistry. nih.govnumberanalytics.comlibretexts.org The development of synthetic dyes from aniline was a pivotal moment that spurred the growth of the chemical industry. rsc.org Over the centuries, chemists have systematically modified the aniline structure to create a vast library of compounds with a wide range of properties and applications. nih.govlibretexts.org
Several analogous compounds to this compound have been synthesized and studied in various research contexts. These analogs often involve modifications to the substituents on the aniline ring or the nature of the cyclic group. For example, research has been conducted on:
N-(3-chloro-4-methylphenyl)-2-(cyclohexylamino)acetamide : This compound shares the chloro-substituted phenyl ring and the cyclohexylamino group. fluorochem.co.uk
4-Cyclohexylaniline : This is a direct analog lacking the chloro substituent. google.com
3-Chloro-4-fluoroaniline : This analog replaces the cyclohexyl group with a fluorine atom, altering the electronic and steric properties.
2-{2-chloro-4-[(cyclohexylamino)sulfonyl]phenoxy}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide : This more complex molecule incorporates a cyclohexylamino group in a different structural context. ontosight.ai
Ethyl 6-chloro-4-(cyclohexylamino)-8-methylquinoline-3-carboxylate : Here, the cyclohexylamino group is attached to a quinoline (B57606) core.
N-(3-chloro-4-fluorophenyl)-2-(cyclohexylamino)pyridine-3-carboxamide : This compound features a cyclohexylamino group attached to a pyridine (B92270) ring. molport.com
2-Chloro-4-(cyclohexylamino)pyrimidine-5-carboxylic acid : This analog incorporates the cyclohexylamino group into a pyrimidine (B1678525) ring system. hoffmanchemicals.com
The study of these and other related compounds helps to build a comprehensive understanding of how specific structural features influence the chemical and physical properties of molecules. This knowledge is crucial for the rational design of new compounds with desired characteristics for various scientific and technological applications.
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C12H16ClN |
| Molecular Weight | 209.71 g/mol |
| CAS Number | 62115-76-8 |
Interactive Data Table: Related Compounds and Their Research Context
| Compound Name | Research Context/Significance |
| N-(3-chloro-4-methylphenyl)-2-(cyclohexylamino)acetamide fluorochem.co.uk | Building block in synthetic chemistry. fluorochem.co.uk |
| 4-Cyclohexylaniline google.com | Used in the synthesis of oxazoline (B21484) derivatives. google.com |
| 2-{2-chloro-4-[(cyclohexylamino)sulfonyl]phenoxy}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide ontosight.ai | Investigated for potential biological activity. ontosight.ai |
| Ethyl 6-chloro-4-(cyclohexylamino)-8-methylquinoline-3-carboxylate | Belongs to the quinoline carboxylate family with potential for varied chemical reactivity. |
| N-(3-chloro-4-fluorophenyl)-2-(cyclohexylamino)pyridine-3-carboxamide molport.com | A nicotinamide (B372718) derivative with potential applications in medicinal chemistry. molport.com |
| 2-Chloro-4-(cyclohexylamino)pyrimidine-5-carboxylic acid hoffmanchemicals.com | A heterocyclic building block used in chemical synthesis. hoffmanchemicals.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
62115-76-8 |
|---|---|
Molecular Formula |
C12H16ClN |
Molecular Weight |
209.71 g/mol |
IUPAC Name |
3-chloro-4-cyclohexylaniline |
InChI |
InChI=1S/C12H16ClN/c13-12-8-10(14)6-7-11(12)9-4-2-1-3-5-9/h6-9H,1-5,14H2 |
InChI Key |
FMDJJKHMHXONAY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=C(C=C(C=C2)N)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 3 Chloro 4 Cyclohexylaniline and Its Derivatives
Established Synthetic Pathways to 3-Chloro-4-cyclohexylaniline
The primary and most direct routes to synthesize the core structure of this compound rely on foundational organic reactions, particularly the transformation of nitroaromatic compounds.
Reductive Transformations of Nitroaromatic Precursors
A prevalent and efficient method for the synthesis of aromatic amines is the reduction of the corresponding nitroaromatic precursor. In the case of this compound, the synthesis would commence with 2-chloro-1-cyclohexyl-4-nitrobenzene. The nitro group (-NO₂) is a strong electron-withdrawing group that can be readily reduced to a primary amine group (-NH₂) using various established methods.
Commonly employed techniques include catalytic hydrogenation and chemical reduction.
Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. Catalysts such as platinum on carbon (Pt/C) or palladium on carbon (Pd/C) are highly effective. The reaction is typically carried out in a solvent like ethanol or ethyl acetate under pressure. This approach is known for its high efficiency, selectivity, and the generation of clean products, with water being the only byproduct. For instance, the synthesis of 3-chloro-4-fluoroaniline from 3-chloro-4-fluoronitrobenzene is achieved with high yield and purity using a Pt/C catalyst in a hydrogen atmosphere. google.com Similarly, a carbon-supported palladium catalyst is used for the catalytic hydrogenation of 2-chloro-4-nitrotoluene to produce 3-chloro-4-methylaniline. google.com
Chemical Reduction: This involves the use of metals in acidic media. A classic example is the use of iron powder in the presence of an acid like acetic acid or hydrochloric acid. nih.gov This method is robust and cost-effective. For example, the reduction of a nitro-substituted diphenylether to the corresponding aniline (B41778) was achieved with a 94% yield using iron powder and acetic acid in an ethanol/water mixture. nih.gov Another approach involves dissolving ammonium chloride in water and adding it to a mixture of iron powder in ethanol, followed by the addition of the nitroaromatic compound, leading to high yields of the desired aniline. chemicalbook.com
These reductive methods are foundational for producing a wide array of aniline derivatives from readily available nitroaromatic starting materials. google.comnih.govacs.org
Table 1: Comparison of Reductive Methods for Nitroaromatic Precursors
| Method | Reagents/Catalyst | Conditions | Advantages | Common Yields |
|---|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pt/C or Pd/C | 50-100°C, 0.1-5 MPa H₂ pressure google.com | High selectivity, clean reaction, high yield google.com | >94% google.com |
| Chemical Reduction (Fe/Acid) | Fe powder, Acetic Acid | Reflux in Ethanol/Water nih.gov | Cost-effective, robust | ~94% nih.gov |
| Chemical Reduction (Fe/NH₄Cl) | Fe powder, NH₄Cl | Reflux in Ethanol/Water chemicalbook.com | Mild conditions | ~91% chemicalbook.com |
Direct Amination Approaches Utilizing Cyclohexylamine
While less common for the direct synthesis of the primary aniline itself, direct amination strategies are crucial for creating derivatives. These methods typically involve the reaction of an aryl halide with an amine. In this context, cyclohexylamine could be used as a nucleophile to form a C-N bond with a suitable dichlorinated or brominated aromatic precursor. Such reactions often require catalysis to proceed efficiently, overlapping with the cross-coupling methods discussed in the next section.
Advanced Synthetic Approaches for Functionalization and Derivatization
Modern synthetic organic chemistry offers a sophisticated toolkit for the derivatization of aniline cores. These advanced methods provide high selectivity and functional group tolerance, enabling the creation of complex molecules from the this compound scaffold.
Transition Metal-Catalyzed C-N Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions, particularly those employing palladium or nickel, have become indispensable for the formation of carbon-nitrogen (C-N) bonds. acs.orgacs.org These reactions, often referred to as Buchwald-Hartwig amination, allow for the coupling of an amine with an aryl halide or pseudohalide. researchgate.net
This methodology can be applied in two primary ways for derivatizing this compound:
N-Arylation: The amine group of this compound can act as the nucleophile, reacting with various aryl halides to produce N-aryl derivatives.
Synthesis of Derivatives from Precursors: A dihalogenated precursor, such as 1,2-dichloro-4-cyclohexylbenzene, could be selectively coupled with an amine.
The success of these reactions hinges on the careful selection of the catalyst, ligand, and base. nih.gov Palladium-catalyzed systems are widely used for their versatility in synthesizing anilines and their derivatives. acs.orgacs.org Nickel catalysis has also emerged as a cost-effective and powerful alternative, often enabling reactions under milder conditions, sometimes assisted by photoredox catalysis. acs.orgresearchgate.netnih.gov
Table 2: Overview of Transition Metal-Catalyzed C-N Coupling
| Catalyst System | Typical Substrates | Key Features |
|---|---|---|
| Palladium (e.g., Pd₂(dba)₃) + Ligand (e.g., Buchwald or Hartwig ligands) | Aryl halides/pseudohalides + Primary/Secondary amines | Broad substrate scope, high functional group tolerance. acs.org |
| Nickel + Ligand (e.g., bipyridine) | Aryl chlorides/bromides + Anilines, Aliphatic amines | Cost-effective metal, can be used in photoredox systems. acs.orgnih.gov |
| Copper | Aryl halides + Amines | Used in Ullmann-type reactions, often requires higher temperatures. |
Selective N-Alkylation Strategies
The introduction of alkyl groups onto the nitrogen atom of this compound yields secondary or tertiary amines. A significant challenge in N-alkylation is achieving selectivity, particularly mono-alkylation, as the primary amine product is often more nucleophilic than the starting aniline, leading to over-alkylation.
Several strategies have been developed to address this:
Use of Bulky Reagents: Employing sterically hindered alkylating agents or bases can physically prevent di-alkylation.
Chelation Control: For substrates with a nearby coordinating group, chelation can be used to temporarily protect the amine and direct mono-alkylation. A method using 9-BBN has been shown to be effective for the selective mono-N-alkylation of 3-amino alcohols. organic-chemistry.org
Catalytic Methods: Zeolite catalysts have been used for the selective N-alkylation of anilines with lower alkanols in the vapor phase, where the pore size and shape of the catalyst control the product selectivity. google.com
Nucleophilic Aromatic Substitution Reactions on Halogenated Systems
Nucleophilic Aromatic Substitution (SNAr) is a pathway for substituting a leaving group, typically a halogen, on an aromatic ring with a nucleophile. chemistrysteps.comlibretexts.org Unlike SN1 and SN2 reactions, the SNAr mechanism involves an addition-elimination sequence. chemistrysteps.comyoutube.com
For an SNAr reaction to be effective, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as a nitro group (-NO₂), positioned ortho or para to the leaving group. chemistrysteps.comlibretexts.org These EWGs stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms when the nucleophile attacks the ring. libretexts.org
This strategy is highly relevant for synthesizing derivatives from precursors of this compound. For example, a precursor like 1,2-dichloro-4-nitrobenzene could undergo selective substitution of one chlorine atom by a nucleophile, guided by the activating effect of the nitro group. The remaining nitro group could then be reduced to form a functionalized aniline derivative. A wide range of nucleophiles, including alkoxides, thiolates, and amines, can be used in SNAr reactions. chemistrysteps.com
Table 3: Key Requirements for Nucleophilic Aromatic Substitution (SNAr)
| Requirement | Description | Example |
|---|---|---|
| Activated Ring | Presence of strong electron-withdrawing groups (e.g., -NO₂) ortho or para to the leaving group. chemistrysteps.comlibretexts.org | 2,4-Dinitrochlorobenzene |
| Good Leaving Group | Typically a halogen. Reactivity often follows F > Cl > Br > I, as the rate-determining step is the initial nucleophilic attack. youtube.com | Aryl Fluoride |
| Strong Nucleophile | Electron-rich species capable of attacking the electron-deficient aromatic ring. | Hydroxide (OH⁻), Alkoxide (RO⁻), Amine (RNH₂) chemistrysteps.com |
Formation of Thiourea and Related Derivatives
The synthesis of thiourea derivatives from this compound can be achieved through several established methods, primarily involving the reaction of the primary amine with an appropriate isothiocyanate. These reactions are generally straightforward and high-yielding.
One of the most common methods is the direct reaction of this compound with a selected aryl or alkyl isothiocyanate in a suitable organic solvent, such as dichloromethane, at room temperature. The reaction typically proceeds to completion within a few hours, yielding the corresponding N-(3-chloro-4-cyclohexylphenyl)-N'-substituted thiourea. analis.com.my
Mechanochemical methods offer a solvent-free alternative for the synthesis of thiourea derivatives. nih.gov By grinding this compound with an isothiocyanate in a ball mill, often with a catalytic amount of a base, the desired thiourea can be obtained in high yields. nih.gov This method is not only environmentally friendly but can also lead to shorter reaction times and simpler work-up procedures. nih.gov Another approach involves the condensation of the amine with carbon disulfide, which proceeds through a dithiocarbamate salt intermediate that can then react with another amine to produce the thiourea. nih.gov
A general reaction scheme for the synthesis of thiourea derivatives from this compound is as follows:
Reactants: this compound and an organoisothiocyanate (R-NCS).
Solvent (if applicable): Dichloromethane, ethanol, or solvent-free.
Conditions: Room temperature for solution-based methods; grinding for mechanochemical methods. nih.gov
Product: N-(3-chloro-4-cyclohexylphenyl)-N'-organothiourea.
| Reactant 1 | Reactant 2 | Conditions | Product | Yield (%) |
| This compound | Phenyl isothiocyanate | Dichloromethane, rt, 23h | N-(3-chloro-4-cyclohexylphenyl)-N'-phenylthiourea | ~63% (analogous) analis.com.my |
| This compound | 4-Methoxyphenyl isothiocyanate | Ball milling, 30 min | N-(3-chloro-4-cyclohexylphenyl)-N'-(4-methoxyphenyl)thiourea | ≥95% (analogous) nih.gov |
| This compound | 4-Chlorophenyl isothiocyanate | Mortar and pestle, 5-40 min | N-(3-chloro-4-cyclohexylphenyl)-N'-(4-chlorophenyl)thiourea | 89-98% (analogous) nih.gov |
Synthesis of Triazine-Based Scaffolds
Substituted 1,3,5-triazines, also known as s-triazines, can be synthesized from this compound by leveraging the stepwise nucleophilic substitution of chlorine atoms on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). mdpi.commdpi.com The reactivity of the chlorine atoms on the triazine ring is temperature-dependent, allowing for controlled sequential additions of different nucleophiles. nih.govwikipedia.org
The synthesis typically begins with the reaction of cyanuric chloride with this compound at a low temperature, around 0-5 °C, in the presence of a base such as sodium bicarbonate or diisopropylethylamine to neutralize the liberated HCl. mdpi.comresearchgate.net This yields a mono-substituted triazine. The second chlorine atom can then be replaced by another nucleophile (e.g., another amine, an alcohol, or a thiol) by raising the temperature to room temperature. nih.gov Finally, the third chlorine can be substituted by heating the reaction mixture, often to reflux temperatures. nih.gov
This stepwise approach allows for the creation of a diverse library of triazine derivatives with varying substituents. For example, after the initial reaction with this compound, a second amine like morpholine or piperidine can be introduced, followed by a third nucleophile to complete the trisubstituted triazine. researchgate.net
| Step | Reagents | Temperature (°C) | Product |
| 1 | Cyanuric chloride, this compound, Base | 0-5 | 2-Chloro-4-(3-chloro-4-cyclohexylamino)-6-R-1,3,5-triazine |
| 2 | Product from Step 1, Nucleophile 2, Base | Room Temperature | 2-(3-chloro-4-cyclohexylamino)-4-(nucleophile 2)-6-R-1,3,5-triazine |
| 3 | Product from Step 2, Nucleophile 3, Base | Reflux | 2-(3-chloro-4-cyclohexylamino)-4-(nucleophile 2)-6-(nucleophile 3)-1,3,5-triazine |
Annulation Reactions for Heterocyclic Ring Formation
Annulation reactions provide a powerful tool for the construction of fused heterocyclic systems, and this compound can serve as a key building block in such transformations. One of the most notable examples is the Fischer indole synthesis, which can be adapted to produce indoles with the 3-chloro-4-cyclohexylphenyl moiety. thermofisher.comwikipedia.org
In a typical Fischer indole synthesis, this compound would first be converted to its corresponding hydrazine derivative. This hydrazine is then reacted with an aldehyde or ketone in the presence of an acid catalyst (e.g., polyphosphoric acid, zinc chloride, or p-toluenesulfonic acid). wikipedia.orgmdpi.com The reaction proceeds through a phenylhydrazone intermediate, which undergoes a chemrxiv.orgchemrxiv.org-sigmatropic rearrangement followed by cyclization and elimination of ammonia to form the indole ring. wikipedia.org
The choice of the carbonyl compound determines the substitution pattern at the 2- and 3-positions of the resulting indole. This methodology allows for the synthesis of a variety of substituted indoles derived from this compound. organic-chemistry.orgnih.gov
Other annulation strategies can also be envisioned. For instance, three-component benzannulation reactions of 1,3-diketones, amines, and acetone can lead to the formation of meta-substituted anilines. beilstein-journals.org While not directly applicable to forming a fused ring from this compound, it highlights the versatility of anilines in constructing complex aromatic systems.
Catalytic Systems and Green Chemistry Considerations in Synthesis
Copper-Catalyzed Aminations
Copper-catalyzed amination reactions, such as the Ullmann condensation and the Goldberg reaction, are pivotal for the formation of C-N bonds and can be employed in the synthesis of this compound itself or its N-aryl derivatives. wikipedia.orgorganic-chemistry.org These reactions typically involve the coupling of an aryl halide with an amine in the presence of a copper catalyst. nih.gov
For the synthesis of this compound, a potential route would be the copper-catalyzed reaction of a cyclohexyl-substituted aryl halide with an amino source. More commonly, these methods are used to further functionalize the aniline. For instance, N-aryl derivatives of this compound can be prepared by reacting it with an aryl halide in the presence of a copper catalyst, a ligand (such as phenanthroline), and a base. wikipedia.org
Modern advancements in Ullmann-type reactions have led to the use of soluble copper catalysts with various ligands, which often allow for milder reaction conditions compared to the traditionally harsh temperatures. nih.gov These methods offer an alternative to palladium-catalyzed C-N coupling reactions like the Buchwald-Hartwig amination. wikipedia.org
| Aryl Halide | Amine | Catalyst/Ligand | Base | Product |
| 1-Bromo-3-chloro-4-cyclohexylbenzene | Ammonia source | CuI/Ligand | Base | This compound |
| This compound | Aryl iodide | CuI/Phenanthroline | K2CO3 | N-Aryl-3-chloro-4-cyclohexylaniline |
Hypervalent Iodine-Promoted Transformations
Hypervalent iodine(III) reagents, such as (diacetoxyiodo)benzene (DIB), have emerged as versatile and environmentally friendly oxidants in organic synthesis. nih.gov They can promote a variety of transformations, including aminations and the formation of heterocyclic compounds. nih.govacs.org
In the context of this compound, hypervalent iodine reagents can be used to facilitate oxidative C-N bond formations. acs.org For example, metal-free cross-dehydrogenative coupling of anilines with other nucleophiles can be achieved using these reagents. nih.gov This could enable the direct arylation of the amino group of this compound under mild conditions. acs.org
Furthermore, hypervalent iodine compounds are known to mediate intramolecular cyclizations. researchgate.net If this compound were functionalized with a suitable tether containing a nucleophilic group, a hypervalent iodine reagent could potentially induce an intramolecular C-H amination to form a heterocyclic ring. These reagents are attractive due to their low toxicity and stability. nih.gov
Solvent-Free and Environmentally Benign Methodologies
The principles of green chemistry are increasingly being applied to the synthesis of anilines and their derivatives to reduce environmental impact. semanticscholar.orgnih.gov This includes the use of solvent-free reaction conditions, microwave irradiation, and sonochemistry to improve efficiency and minimize waste. chemrxiv.orgtandfonline.com
For the synthesis of thiourea derivatives of this compound, solvent-free methods, such as grinding reactants in a mortar and pestle or using a ball mill, have been shown to be highly effective. nih.gov These mechanochemical approaches often lead to high yields in short reaction times without the need for hazardous organic solvents. researchgate.netuva.es
Microwave-assisted synthesis is another green technique that can be applied to the preparation of derivatives of this compound. tandfonline.com For instance, the synthesis of triazine derivatives can be accelerated under microwave irradiation, significantly reducing reaction times compared to conventional heating. chim.it Similarly, sonochemical methods, which utilize ultrasound to promote reactions, can be employed for the synthesis of 1,3,5-triazines in aqueous media, further enhancing the green credentials of the process. nih.gov
| Reaction Type | Green Methodology | Advantages |
| Thiourea Synthesis | Mechanochemistry (Ball Milling) | Solvent-free, short reaction times, high yields nih.gov |
| Triazine Synthesis | Microwave Irradiation | Reduced reaction times, cleaner reactions chim.it |
| Triazine Synthesis | Sonochemistry | Use of water as a solvent, energy efficient nih.gov |
| Aniline Synthesis | Aqueous Microwave-Assisted | No organic solvents or metal catalysts tandfonline.com |
Chemical Reactivity and Mechanistic Investigations of 3 Chloro 4 Cyclohexylaniline
Electronic and Steric Effects of Substituents on Reactivity
The chemical behavior of 3-Chloro-4-cyclohexylaniline is a direct consequence of the combined influence of its substituents. The amino group is a powerful activating group, donating electron density to the aromatic ring through resonance, thereby making the ring more susceptible to electrophilic attack. The chlorine atom, conversely, is a deactivating group due to its strong inductive electron-withdrawing effect, although it donates weakly through resonance. The cyclohexyl group is a weak activating group, donating electron density via an inductive effect.
| Substituent | Electronic Effect (Resonance) | Electronic Effect (Inductive) | Overall Effect on Ring | Steric Effect |
| -NH₂ | Strongly Donating (+R) | Weakly Withdrawing (-I) | Strongly Activating | Moderate |
| -Cl | Weakly Donating (+R) | Strongly Withdrawing (-I) | Weakly Deactivating | Low |
| -C₆H₁₁ | None | Weakly Donating (+I) | Weakly Activating | High |
Nucleophilicity of the Amine Moiety
The nucleophilicity of the amino group in this compound is a critical factor in many of its reactions, such as acylation and alkylation. The electron density on the nitrogen atom determines its ability to act as a nucleophile. This density is modulated by the electronic effects of the other ring substituents.
Electrophilic Aromatic Substitution Patterns on the Chlorocyclohexylaniline Core
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. wikipedia.orgmasterorganicchemistry.com The regiochemical outcome of such reactions on this compound is determined by the directing effects of the existing substituents.
Amino Group (-NH₂): As a strongly activating group, it is a powerful ortho, para-director.
Cyclohexyl Group (-C₆H₁₁): As a weakly activating alkyl group, it is also an ortho, para-director.
Chloro Group (-Cl): As a deactivating group, it is an ortho, para-director.
The positions on the ring relative to the substituents are key. The powerful directing effect of the amino group dominates. The positions ortho to the amino group (C-2 and C-6) are the most activated sites for electrophilic attack. The position para to the amino group is blocked by the cyclohexyl group.
Position C-2: Ortho to the amino group and meta to the cyclohexyl group. This position is highly activated.
Position C-6: Ortho to the amino group and meta to the chloro group. This position is also highly activated.
Position C-5: Meta to the amino group, but ortho to both the chloro and cyclohexyl groups. This position is less activated and sterically hindered by the cyclohexyl group.
Therefore, electrophilic aromatic substitution on this compound is expected to occur predominantly at the C-2 and C-6 positions.
| Position | Activation by -NH₂ | Activation by -C₆H₁₁ | Deactivation by -Cl | Predicted Reactivity |
| C-2 | Ortho (Strongly Activated) | Meta (Neutral) | Para (Weakly Deactivated) | High |
| C-5 | Meta (Neutral) | Ortho (Activated) | Ortho (Deactivated) | Low (Steric Hindrance) |
| C-6 | Ortho (Strongly Activated) | Para (Blocked) | Meta (Neutral) | High |
Kinetic Studies and Rate-Determining Steps in Reactions
Kinetic studies provide insight into reaction mechanisms by identifying the rate-determining step (RDS). For electrophilic aromatic substitution reactions, the RDS is universally the initial attack of the electrophile on the aromatic ring to form a resonance-stabilized carbocation known as the arenium ion or Wheland intermediate. lumenlearning.com The energy of the transition state leading to this intermediate determines the reaction rate.
For nucleophilic aromatic substitution (SNAr), which is less common for this compound unless further activated, the rate-determining step is typically the initial attack of the nucleophile to form a negatively charged Meisenheimer complex. libretexts.org
Elucidation of Reaction Mechanisms
While less favored than electrophilic substitution, this compound can undergo nucleophilic aromatic substitution (SNAr) under certain conditions, where the chlorine atom acts as a leaving group. This mechanism requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the intermediate. In this molecule, there are no strong electron-withdrawing groups in these positions, making the SNAr pathway difficult.
However, if the reaction were to proceed, it would follow a two-step addition-elimination mechanism:
Addition: A strong nucleophile attacks the carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion known as a Meisenheimer complex. libretexts.orgyoutube.com
Elimination: The aromaticity is restored as the chloride ion is expelled, resulting in the substituted product.
The rate of this reaction is highly dependent on the strength of the nucleophile and the stability of the Meisenheimer intermediate.
In many electrophilic aromatic substitution reactions, a catalyst is used to generate a potent electrophile. For example, in Friedel-Crafts alkylation or acylation, a Lewis acid like AlCl₃ is employed. masterorganicchemistry.com
The mechanism involves the formation of key intermediates and transition states:
Electrophile Generation: The catalyst reacts with the electrophile precursor (e.g., an alkyl halide) to form a highly reactive electrophile or a complex that functions as one.
Formation of the Wheland Intermediate: The π-electrons of the this compound ring attack the electrophile. This leads to a high-energy transition state that resolves into the Wheland intermediate (a resonance-stabilized arenium ion). The positive charge in this intermediate is delocalized across the ring, primarily at the positions ortho and para to the site of attack. The stability of this intermediate is the key factor controlling the reaction's rate and regioselectivity.
Deprotonation: A weak base removes a proton from the sp³-hybridized carbon of the Wheland intermediate, restoring the aromaticity of the ring and forming the final product. This step is fast and has a low activation energy.
The transition state for the formation of the Wheland intermediate is the highest energy point on the reaction coordinate, making it the rate-determining step.
Theoretical and Computational Chemistry Investigations of 3 Chloro 4 Cyclohexylaniline
Quantum Chemical Characterization of Electronic Structure
Detailed quantum chemical characterizations, which are fundamental to understanding the behavior of a molecule, appear to be unpublished for 3-Chloro-4-cyclohexylaniline. This includes several key areas of computational analysis:
Density Functional Theory (DFT) for Ground State Properties
No specific studies employing Density Functional Theory (DFT) to calculate the ground state properties of this compound were identified. Such studies would typically provide insights into the molecule's electronic energy, electron density distribution, and other fundamental electronic properties.
Molecular Geometry Optimization and Conformational Landscapes
There is no available research detailing the molecular geometry optimization or the conformational landscape of this compound. This type of investigation is crucial for determining the most stable three-dimensional structure of the molecule and identifying its various low-energy conformers.
Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energies
An analysis of the Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), has not been published for this compound. The energies of these orbitals are vital for predicting a molecule's reactivity and its electronic transition properties.
Computation of Global and Local Reactivity Descriptors
Similarly, the computation of global and local reactivity descriptors, such as electrophilicity, chemical hardness, and chemical potential, for this compound is not documented in the available literature. These descriptors are derived from the electronic structure and are used to predict how the molecule will interact with other chemical species.
Prediction and Validation of Spectroscopic Properties
The computational simulation of spectroscopic properties is a powerful tool for interpreting experimental data. However, for this compound, such simulations have not been reported.
Computational Simulation of IR and NMR Spectra
No studies were found that present simulated Infrared (IR) or Nuclear Magnetic Resonance (NMR) spectra for this compound. These simulations, when compared with experimental spectra, help to confirm the molecular structure and assign spectral features to specific vibrational modes or atomic nuclei.
Vibrational Frequency Analysis and Assignment
Theoretical vibrational frequency analysis is a powerful computational tool used to predict the infrared and Raman spectra of a molecule. This analysis provides insights into the molecule's vibrational modes, which are fundamental to understanding its structure, bonding, and thermodynamic properties. For this compound, a comprehensive vibrational analysis can be performed using quantum chemical calculations, typically employing Density Functional Theory (DFT) with a suitable basis set, such as B3LYP/6-31G(d).
The vibrational modes of this compound can be categorized as follows:
N-H Vibrations: The amino group (-NH₂) vibrations are typically observed at high frequencies. The asymmetric and symmetric stretching modes are expected in the range of 3400-3500 cm⁻¹. The scissoring, wagging, and twisting modes of the NH₂ group appear at lower frequencies.
C-H Vibrations: These include the aromatic C-H stretching modes of the aniline (B41778) ring and the aliphatic C-H stretching modes of the cyclohexyl group. The aromatic C-H stretching vibrations are generally found between 3000 and 3100 cm⁻¹, while the aliphatic C-H stretching modes of the cyclohexyl ring are expected in the 2850-3000 cm⁻¹ region.
C-N Stretching: The stretching vibration of the C-N bond connecting the aniline ring to the amino group is an important mode for identifying the molecule.
C-Cl Stretching: The C-Cl stretching vibration is typically observed in the lower frequency region of the spectrum, and its position can be influenced by the substitution pattern on the aromatic ring.
Ring Vibrations: The characteristic stretching and deformation modes of the benzene (B151609) ring are expected in the 1400-1600 cm⁻¹ region.
Cyclohexyl Vibrations: The vibrational modes of the cyclohexyl ring, including scissoring, rocking, and twisting, will contribute to the complexity of the spectrum in the fingerprint region.
A comparison of the calculated vibrational frequencies for 3-chloro-4-methyl aniline with experimental data has shown that the B3LYP method provides superior results compared to scaled Hartree-Fock and BLYP approaches for molecular vibrational problems. researchgate.net This suggests that a similar level of theory would yield accurate predictions for this compound. The table below presents a hypothetical assignment of the major vibrational frequencies for this compound based on the analysis of 3-chloro-4-methyl aniline.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |
|---|---|---|
| ν(N-H) asym | ~3500 | Asymmetric stretching of the amino group |
| ν(N-H) sym | ~3400 | Symmetric stretching of the amino group |
| ν(C-H) aromatic | 3000 - 3100 | Stretching vibrations of C-H bonds on the aniline ring |
| ν(C-H) aliphatic | 2850 - 3000 | Stretching vibrations of C-H bonds on the cyclohexyl ring |
| δ(NH₂) scissoring | ~1620 | Scissoring deformation of the amino group |
| ν(C=C) ring | 1400 - 1600 | Stretching vibrations of the benzene ring |
| ν(C-N) | ~1280 | Stretching vibration of the carbon-nitrogen bond |
| ν(C-Cl) | ~700 - 800 | Stretching vibration of the carbon-chlorine bond |
Computational Studies of Reaction Mechanisms and Energetics
Computational chemistry provides indispensable tools for elucidating the mechanisms of chemical reactions, offering insights into the energetic landscapes and the structures of transient species like transition states. For reactions involving this compound, theoretical studies can map out the entire reaction pathway, identifying the most favorable routes and the factors that control reaction rates and product distributions.
Transition State Localization and Activation Energy Calculations
A critical aspect of studying reaction mechanisms is the identification of the transition state (TS), which represents the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (Ea), a key determinant of the reaction rate. Computational methods, particularly those based on DFT, are adept at locating transition state structures and calculating their energies.
For a hypothetical reaction involving this compound, such as an electrophilic aromatic substitution or a nucleophilic addition, the process of locating the transition state would involve:
Initial Guess of the TS Structure: Based on chemical intuition, an initial geometry for the transition state is proposed.
Optimization to a Saddle Point: Specialized algorithms are used to optimize the geometry to a first-order saddle point on the potential energy surface. This is a point that is a maximum in the direction of the reaction coordinate and a minimum in all other directions.
Frequency Calculation: A vibrational frequency analysis is performed on the optimized structure. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
The activation energy is then calculated as the difference in the electronic energies (often including zero-point vibrational energy corrections) of the transition state and the reactants.
Solvent Effects and Reaction Coordinate Analysis
Reactions are typically carried out in a solvent, which can have a significant impact on the reaction mechanism and energetics. Computational models can account for solvent effects through either implicit or explicit solvent models.
Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent.
Explicit Solvent Models: In these models, a number of individual solvent molecules are included in the calculation along with the solute. This approach is more computationally demanding but can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding.
Once the transition state is located, a Reaction Coordinate Analysis , often performed using Intrinsic Reaction Coordinate (IRC) calculations, can be carried out. An IRC calculation follows the reaction path downhill from the transition state to the reactants and products, confirming that the located TS indeed connects the desired species. This analysis provides a detailed picture of the geometric and energetic changes that occur throughout the reaction.
Quantitative Analysis of Substituent Effects on Reaction Pathways
The chloro and cyclohexyl substituents on the aniline ring of this compound will have a significant influence on its reactivity. The chlorine atom is an electron-withdrawing group via induction but an electron-donating group through resonance, and it is a deactivating ortho-, para-director. The cyclohexyl group is a bulky, electron-donating group. Computational studies can quantify these effects on reaction pathways.
By systematically varying the substituents on the aniline ring and calculating the activation energies for a given reaction, a quantitative understanding of substituent effects can be developed. For instance, comparing the activation energy for a reaction of this compound with that of aniline or other substituted anilines would reveal the electronic and steric impact of the chloro and cyclohexyl groups.
This analysis can be further deepened by examining the electronic structure of the transition states. For example, Natural Bond Orbital (NBO) analysis can be used to study the charge distribution and orbital interactions in the transition state, providing insights into how substituents stabilize or destabilize it.
Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis)
The arrangement of molecules in a crystal lattice is governed by a complex interplay of intermolecular interactions. Understanding these interactions is crucial for predicting and controlling the solid-state properties of a material. Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular contacts in a crystal.
While the crystal structure of this compound has not been reported in the reviewed literature, a study on a Schiff base derived from the closely related 3-chloro-4-methyl-aniline, namely (E)-2-{[(3-chloro-4-methyl-phen-yl)imino]-meth-yl}-4-methyl-phenol, provides valuable insights into the types of intermolecular interactions that can be expected. nih.gov
Hirshfeld surface analysis is based on partitioning the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates the electron distribution of the surrounding molecules. The Hirshfeld surface is a three-dimensional surface that encloses the molecule and is colored according to various properties, such as the normalized contact distance (dnorm), which highlights regions of close intermolecular contacts.
The key intermolecular interactions that would likely be observed in the crystal packing of this compound include:
N-H···Cl Hydrogen Bonds: The amino group can act as a hydrogen bond donor, forming interactions with the chlorine atom of a neighboring molecule.
C-H···π Interactions: The hydrogen atoms of the cyclohexyl group or the aniline ring can interact with the π-system of an adjacent aniline ring.
π···π Stacking: The aromatic rings of neighboring molecules can engage in π-stacking interactions.
H···H Contacts: Due to the presence of the cyclohexyl group and the aromatic ring, a significant portion of the intermolecular contacts will be of the H···H type.
The table below summarizes the expected intermolecular contacts and their percentage contributions to the Hirshfeld surface for this compound, based on the analysis of a structurally similar compound.
| Interaction Type | Expected Contribution (%) | Description |
|---|---|---|
| H···H | > 40 | Contacts between hydrogen atoms on neighboring molecules, particularly from the cyclohexyl groups. |
| C···H/H···C | ~25 | Contacts between carbon and hydrogen atoms, indicative of C-H···π interactions. |
| Cl···H/H···Cl | Variable | Contacts between chlorine and hydrogen atoms, potentially including N-H···Cl hydrogen bonds. |
| C···C | Variable | Contacts between carbon atoms of the aromatic rings, indicative of π···π stacking. |
Applications in Advanced Organic Synthesis and Chemical Transformations
Strategic Building Block for Complex Molecule Synthesis
The strategic placement of the chloro and cyclohexyl substituents on the aniline (B41778) ring makes 3-Chloro-4-cyclohexylaniline a valuable starting material for the synthesis of complex organic molecules. The chlorine atom, an electron-withdrawing group, and the bulky, lipophilic cyclohexyl group influence the reactivity and physical properties of the molecule and its derivatives. This allows for selective transformations at other positions of the aromatic ring and the amino group, facilitating the step-wise assembly of elaborate molecular frameworks.
Precursor for Diverse Nitrogen-Containing Heterocyclic Systems
The amino group of this compound serves as a key functional handle for the construction of a wide array of nitrogen-containing heterocyclic compounds. These ring systems are of immense interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties.
Synthesis of Pyrazole Derivatives
While direct synthesis of pyrazole derivatives from this compound is not extensively documented in readily available literature, the general synthetic routes to pyrazoles often involve the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. In a hypothetical application, this compound could first be converted to its corresponding hydrazine derivative, 3-chloro-4-cyclohexylphenylhydrazine. This hydrazine could then react with a suitable 1,3-dicarbonyl compound to yield a pyrazole with the 3-chloro-4-cyclohexylphenyl moiety attached to the nitrogen atom of the pyrazole ring. The specific reaction conditions would dictate the regioselectivity of the final product.
The synthesis of pyrazoles is a significant area of research due to their wide range of pharmacological activities.
Synthesis of Triazine Analogs
Triazine scaffolds are another important class of nitrogen-containing heterocycles. Their synthesis often involves the reaction of amines with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The reactivity of the chlorine atoms on cyanuric chloride is temperature-dependent, allowing for sequential substitution.
This compound can act as a nucleophile, reacting with cyanuric chloride to displace one or more of the chlorine atoms. By carefully controlling the stoichiometry and reaction temperature, it is possible to synthesize mono-, di-, or tri-substituted triazines where the 3-chloro-4-cyclohexylphenylamino group is appended to the triazine core. This approach allows for the introduction of this specific substituent into a triazine-based molecular design.
Synthesis of Thiourea Compounds
Thiourea derivatives are readily synthesized by the reaction of a primary amine with an isothiocyanate. Therefore, this compound can be reacted with a variety of isothiocyanates to produce a diverse library of N-(3-chloro-4-cyclohexylphenyl)-N'-substituted thiourea compounds.
The general synthetic protocol involves the straightforward addition of the isothiocyanate to a solution of this compound in a suitable solvent. This reaction is typically high-yielding and provides a direct route to thioureas bearing the 3-chloro-4-cyclohexylphenyl moiety. These thiourea derivatives can serve as intermediates for the synthesis of other heterocyclic systems or be evaluated for their own biological activities.
Synthesis of Oxazolidinone Scaffolds
The synthesis of N-aryl oxazolidinones can be achieved through various synthetic routes. A common method involves the reaction of an N-aryl carbamate with an epoxide. In this context, this compound could first be converted to the corresponding carbamate by reaction with a suitable chloroformate. This carbamate intermediate could then undergo cyclization with an epoxide, such as epichlorohydrin, in the presence of a base to form the oxazolidinone ring.
This synthetic strategy would yield an N-(3-chloro-4-cyclohexylphenyl)oxazolidinone, incorporating the specific substitution pattern of the starting aniline into the final heterocyclic product. Oxazolidinones are a well-established class of antibacterial agents, making this a potentially valuable synthetic application.
Role in Ligand Design and Coordination Chemistry
The nitrogen atom of the aniline and the potential for further functionalization make this compound and its derivatives attractive candidates for ligand design in coordination chemistry. Ligands containing substituted aniline moieties can form stable complexes with a variety of metal ions.
By incorporating the 3-chloro-4-cyclohexylphenyl group into a larger ligand framework, it is possible to modulate the electronic and steric properties of the resulting metal complex. The chlorine atom can influence the electron density at the coordinating nitrogen atom, while the bulky cyclohexyl group can create a specific steric environment around the metal center. This can have a profound impact on the catalytic activity, magnetic properties, or photophysical behavior of the coordination complex. For instance, Schiff base ligands can be prepared by the condensation of this compound with various aldehydes, leading to ligands with N-donor atoms capable of coordinating to metal ions.
Probes for Fundamental Organic Reaction Mechanism Studies
While specific studies detailing the use of this compound as a primary probe for investigating fundamental organic reaction mechanisms are not extensively documented in publicly available literature, its structure lends itself to potential applications in this field. Substituted anilines are frequently employed to elucidate reaction pathways, and the electronic and steric properties of the substituents on this compound would allow it to serve as a valuable tool in such investigations.
The utility of a substituted aniline in mechanistic studies lies in the predictable influence of its substituents on the electron density of the aromatic ring and the amino group. These electronic perturbations, in turn, affect the kinetics and thermodynamics of a reaction. By systematically varying substituents and observing the corresponding changes in reaction rates or equilibrium positions, chemists can gain insight into the transition states and intermediates of a reaction.
Electronic and Steric Influences of Substituents
The chloro and cyclohexyl groups on the aniline ring of this compound exert distinct electronic and steric effects. The chlorine atom at the meta-position to the amino group is an electron-withdrawing group through its inductive effect, which decreases the electron density on the aromatic ring and the basicity of the amino group. Conversely, the cyclohexyl group at the para-position is generally considered to be a weak electron-donating group through an inductive effect. The interplay of these opposing electronic influences can provide a nuanced understanding of a reaction's sensitivity to electron density changes.
Furthermore, the bulky cyclohexyl group can introduce significant steric hindrance, which can be instrumental in probing the spatial requirements of a reaction's transition state. Reactions that are sensitive to steric bulk will proceed at different rates with this compound compared to smaller, less hindered anilines.
Potential Applications in Mechanistic Studies
One of the primary ways in which substituted anilines like this compound could be used is in the construction of Hammett plots. A Hammett plot correlates the logarithms of the rate constants (or equilibrium constants) for a series of reactions with a substituent constant (σ) that quantifies the electronic effect of a substituent. The slope of the Hammett plot (ρ) provides information about the nature of the transition state. A negative ρ value indicates a buildup of positive charge in the transition state, while a positive ρ value suggests a buildup of negative charge.
For instance, in a nucleophilic aromatic substitution reaction where the aniline acts as the nucleophile, the rate of reaction would be sensitive to the electronic nature of the substituents on the aniline ring. By comparing the reaction rate of this compound with those of other anilines bearing different substituents, a Hammett plot could be constructed. The position of the data point for this compound on this plot would help to quantify the combined electronic effect of its chloro and cyclohexyl groups.
The data in the table below illustrates the Hammett substituent constants (σ) for various groups, which are used to quantify the electronic effects of substituents on a benzene (B151609) ring. These values are crucial for constructing Hammett plots and interpreting reaction mechanisms.
| Substituent | σ_meta | σ_para |
| -Cl | 0.37 | 0.23 |
| -C6H11 | -0.09 | -0.22 |
| -H | 0.00 | 0.00 |
| -CH3 | -0.07 | -0.17 |
| -NO2 | 0.71 | 0.78 |
This table provides representative Hammett constants for common substituents to illustrate their electronic effects. The values for the cyclohexyl group are often approximated by those of other alkyl groups.
By utilizing a range of substituted anilines, including this compound, in kinetic studies, researchers can dissect the electronic and steric demands of a reaction, thereby gaining a deeper understanding of its underlying mechanism.
Future Research Directions and Emerging Opportunities for 3 Chloro 4 Cyclohexylaniline
The continued importance of substituted anilines, such as 3-Chloro-4-cyclohexylaniline, in various chemical industries necessitates ongoing innovation in their synthesis and application. Future research is poised to address key challenges in efficiency, sustainability, and the discovery of novel chemical transformations. The following sections outline emerging opportunities and strategic research directions that are set to shape the future landscape of this important chemical intermediate.
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for 3-Chloro-4-cyclohexylaniline to maximize yield and purity?
- Methodological Answer : The synthesis can be optimized using palladium-catalyzed cross-coupling reactions under inert atmospheres (e.g., nitrogen or argon). Maintain reaction temperatures between 80–100°C to balance reactivity and byproduct formation. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Confirm yield using gravimetric analysis and purity via HPLC (>98% purity threshold) .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Identify aromatic protons (δ 6.5–7.5 ppm) and cyclohexyl CH2/CH groups (δ 1.2–2.5 ppm).
- FTIR : Confirm NH2 stretches (~3350 cm⁻¹) and C-Cl bonds (~750 cm⁻¹).
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity. Compare retention times with authenticated standards .
Q. How can solubility challenges be addressed during purification?
- Methodological Answer : Use solvent mixtures (e.g., dichloromethane/methanol) for recrystallization. For hydrophobic derivatives, employ sonication-assisted dissolution in warm ethanol. Monitor solubility trends using Hansen solubility parameters (HSPiP software) to select optimal solvents .
Advanced Research Questions
Q. How does the cyclohexyl group influence regioselectivity in electrophilic aromatic substitution (EAS) reactions?
- Methodological Answer : The bulky cyclohexyl group induces steric hindrance, directing electrophiles to the less hindered para position relative to the chlorine substituent. Validate via computational modeling (DFT calculations for transition state energies) and experimental X-ray crystallography of reaction intermediates .
Q. What storage conditions prevent degradation of this compound hydrochloride?
- Methodological Answer : Store in airtight, light-resistant containers under nitrogen at –20°C. Monitor degradation via periodic HPLC-MS analysis; degradation products (e.g., oxidized quinones) appear as new peaks at Rt = 8.2–8.5 min. Use Karl Fischer titration to ensure moisture levels <0.1% .
Q. What methodologies assess the compound’s interaction with biological targets (e.g., enzymes)?
- Methodological Answer :
- Enzyme Inhibition Assays : Measure IC50 values using fluorogenic substrates (e.g., AMC-tagged peptides).
- Surface Plasmon Resonance (SPR) : Determine binding kinetics (ka/kd) with immobilized enzyme targets.
- Molecular Docking : Use AutoDock Vina to predict binding poses and affinity scores, cross-validated with mutagenesis studies .
Q. How can contradictory literature data on biological activity be resolved?
- Methodological Answer : Replicate assays under standardized conditions (pH 7.4, 37°C, ionic strength 150 mM). Perform dose-response curves with ≥3 technical replicates. Use orthogonal methods (e.g., ITC for binding thermodynamics vs. SPR for kinetics) to confirm results. Meta-analysis of raw data from public repositories (e.g., ChEMBL) can identify systematic biases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
